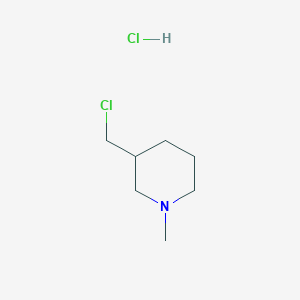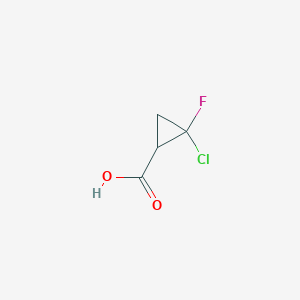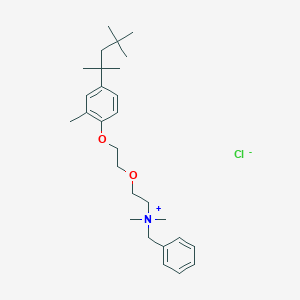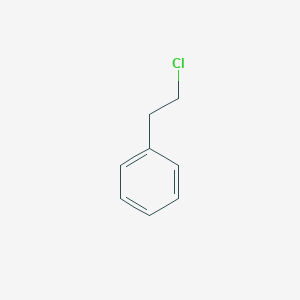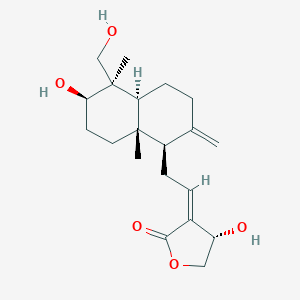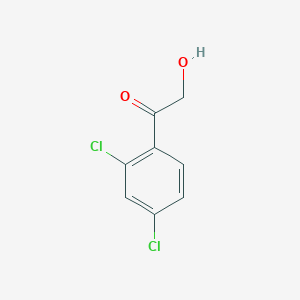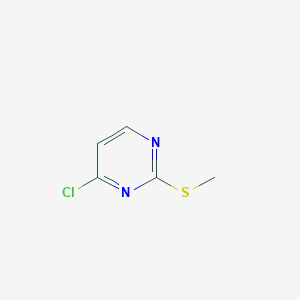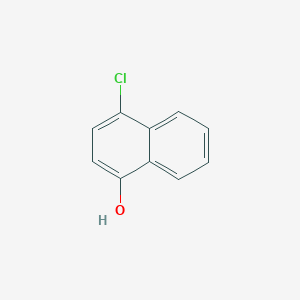
1-Chloropropane
Descripción general
Descripción
1-Chloropropane, also known as n-Propyl chloride, is a colorless, flammable chemical compound . It has the chemical formula C3H7Cl . It is the simplest asymmetric chloropropane, analogous to the symmetric 2-chloropropane .
Synthesis Analysis
1-Chloropropane is prepared by reacting n-propyl alcohol with phosphorus trichloride in the presence of a zinc chloride catalyst . There are also synthetic methods involving alkyl acetoacetate and 1,2-dihaloalkane or ethylene glycol disulfonate .
Molecular Structure Analysis
The molecular formula of 1-Chloropropane is C3H7Cl . It has an average mass of 78.541 Da and a monoisotopic mass of 78.023628 Da .
Chemical Reactions Analysis
The thermal decomposition of 1-chloropropane mainly goes through unimolecular elimination of HCl . The major products observed in the decomposition are propylene and ethylene, while the minor products identified are methane and propane .
Physical And Chemical Properties Analysis
1-Chloropropane is a clear colorless liquid with a boiling point of 46.6°C . It is less dense than water and slightly soluble in water . Its vapors are heavier than air .
Aplicaciones Científicas De Investigación
Synthesis of Hydrofluoroolefins
1-Chloropropane is used in the synthesis of environmentally friendly hydrofluoroolefins like HCFO-1233zd (E), which have applications in refrigeration and air conditioning systems due to their low global warming potential .
Thermal Decomposition Studies
It serves as a subject in thermal decomposition studies to understand the kinetics and mechanisms behind chemical reactions at high temperatures .
Cell Culture and Transfection
This compound may be involved in cell culture and transfection processes, which are crucial in molecular biology and genetic engineering research .
Flow Cytometry
In flow cytometry, 1-Chloropropane could be used in the preparation of samples or as a component in the analysis of cell populations .
Cancer Research
It might play a role in cancer research, possibly in the study of cancer cell lines or as a solvent in the formulation of chemotherapeutic agents .
Chromatography
1-Chloropropane can be utilized in chromatography techniques for the separation and analysis of complex mixtures .
Sequencing and PCR
It may find application in sequencing and PCR (Polymerase Chain Reaction), which are fundamental techniques in genomics research .
Structure-Based Drug Design
The compound is potentially used in structure-based drug design, aiding in the development of new pharmaceuticals by studying biomolecule-ligand complexes .
Safety and Hazards
1-Chloropropane is highly flammable and its vapors may cause a flash fire . It is harmful if swallowed or inhaled and may be harmful if absorbed through the skin . It causes irritation to the skin, eyes, and respiratory tract . It is recommended to use only outdoors or in a well-ventilated area and to keep away from heat, sparks, open flames, and hot surfaces .
Mecanismo De Acción
Target of Action
1-Chloropropane, also known as n-propyl chloride, is a simple alkyl halide
Mode of Action
The primary mode of action of 1-chloropropane involves nucleophilic substitution reactions, where a nucleophile, a molecule that donates an electron pair, replaces the chlorine atom in 1-chloropropane . This can occur in various biological contexts, potentially leading to the formation of new compounds within the body.
Biochemical Pathways
It’s known that halogenated hydrocarbons like 1-chloropropane can be biotransformed by certain bacteria, such as methylosinus trichosporium ob3b . This suggests that 1-chloropropane may be involved in certain microbial metabolic pathways.
Pharmacokinetics
It’s known that similar compounds, such as chloroprocaine, are rapidly metabolized in the body . Chloroprocaine is rapidly hydrolyzed by plasma enzymes to 2-chloro-4-aminobenzoic acid and beta-diethylaminoethanol, with 80% conjugated before elimination . The distribution of chloroprocaine depends on the route of administration, with high concentrations found in highly perfused organs such as the liver, lungs, heart, and brain .
Result of Action
For example, chloroprocaine, an ester-type local anesthetic, stabilizes neuronal membranes and prevents the initiation and transmission of nerve impulses .
Propiedades
IUPAC Name |
1-chloropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl/c1-2-3-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMVRZFUUCLYTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl | |
| Record name | 1-CHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1393 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051462 | |
| Record name | 1-Chloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-chloropropane appears as a clear colorless liquid. Boiling point 46.6 °C. Flash point below 0 °F. Less dense than water and slightly soluble in water. Vapors are heavier than air. Irritant and narcotic., Colorless liquid; [Merck Index] | |
| Record name | 1-CHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1393 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Chloropropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2877 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
115 to 117 °F at 760 mmHg (USCG, 1999), 46.60 °C | |
| Record name | 1-CHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1393 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-CHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5681 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
0 °F (USCG, 1999), -17.7 °C, < 0 °F (< -18 °C) (CLOSED CUP) | |
| Record name | 1-CHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1393 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Chloropropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2877 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-CHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5681 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 2720 mg/L at 25 °C, Miscible with ethanol, ether; soluble in benzene, chloroform | |
| Record name | 1-CHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5681 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.892 (USCG, 1999) - Less dense than water; will float, 0.8899 g/cu cm | |
| Record name | 1-CHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1393 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-CHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5681 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
2.7 (Air = 1) | |
| Record name | 1-CHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5681 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
345.0 [mmHg], Vapor pressure = 1 mm Hg at 68.3 °C, 344.4 mm Hg at 25 °C | |
| Record name | 1-Chloropropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2877 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-CHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5681 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
1-Chloropropane | |
Color/Form |
Colorless liquid | |
CAS RN |
540-54-5, 26446-76-4, 68390-96-5 | |
| Record name | 1-CHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1393 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Chloropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=540-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Chloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hydrocarbons, C3, chloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUV7462NWK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-CHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5681 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-189 °F (USCG, 1999), -122.8 °C, Liquid Molar Volume = 0.088777 cu m/kmol; Ideal Gas Heat of Formation = -1.3318X10+8 J/kmol; Heat of Fusion at melting point = 5.5440X10+6 J/kmol | |
| Record name | 1-CHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1393 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-CHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5681 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-chloropropane?
A1: 1-chloropropane has the molecular formula C3H7Cl and a molecular weight of 78.54 g/mol.
Q2: What spectroscopic techniques are used to characterize 1-chloropropane?
A2: Researchers employ various spectroscopic techniques to analyze 1-chloropropane, including:
- Raman Spectroscopy: This technique is particularly useful for studying the conformational equilibria of 1-chloropropane in different solvents, including water. It allows researchers to investigate the influence of pressure on the molecule's gauche and trans conformers. [, ]
- Gas Electron Diffraction: This technique provides information about the molecular structure and conformation of 1-chloropropane in the gas phase. []
- Microwave Spectroscopy: This technique, often combined with gas electron diffraction, allows for the precise determination of bond lengths and angles in the 1-chloropropane molecule. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, specifically 13C NMR, helps analyze the products formed in reactions involving 1-chloropropane. []
- Infrared (IR) Spectroscopy: This technique is valuable for studying conformational changes and intermolecular interactions of 1-chloropropane, particularly in mixtures and clathrate structures. [, ]
Q3: How does the presence of the chlorine atom influence the conformational equilibrium of 1-chloropropane in water compared to organic solvents?
A3: In water, the volume difference (ΔV) between the trans and gauche conformers of 1-chloropropane is significantly more negative than in organic solvents. This difference is attributed to the lower packing density of water molecules compared to organic solvents. The larger negative ΔV in water suggests a greater increase in electrostriction (compression of the solvent around the solute) when 1-chloropropane transitions from the trans to the gauche conformation. This effect is less pronounced in organic solvents. []
Q4: What is the role of Raney Nickel in the dehydrohalogenation of 1-chloropropane?
A4: Raney Nickel acts as a heterogeneous catalyst, significantly lowering the temperature required for dehydrohalogenation of 1-chloropropane compared to thermal elimination. This catalytic process predominantly yields propene, but hexadiene-1,5 formation as a byproduct suggests the involvement of surface carbenes as reaction intermediates. []
Q5: How does the reaction of 1-chloropropane with benzene proceed in the presence of AlCl3?
A5: This reaction, a Friedel-Crafts alkylation, uses aluminum chloride (AlCl3) as a catalyst. While it primarily yields n-propylbenzene and isopropylbenzene, analysis reveals minimal isotope position scrambling in the propyl side chain. This observation suggests that protonated cyclopropane intermediates are not major players in the reaction mechanism. []
Q6: What is the significance of the reaction between methylene and 1-chloropropane?
A6: This reaction is significant because it demonstrates the distinct reactivity of singlet and triplet methylene. Both species contribute to the reaction, but singlet methylene preferentially participates in insertion reactions, primarily inserting into C-H bonds, while triplet methylene shows a higher selectivity for chlorine atom abstraction. []
Q7: Can 1,2-dichloropropane be completely dechlorinated by anaerobic bacteria?
A8: Yes, anaerobic bacteria found in environments like the Red Cedar Creek sediment can fully dechlorinate 1,2-dichloropropane. This process yields propene as the final product, which is not further metabolized. This dechlorination is not affected by the presence of 2-bromoethanesulfonate, a common inhibitor of methanogenesis, indicating that the process is independent of methanogenic activity. []
Q8: What are the potential toxic effects of 1-chloropropane?
A9: In a subchronic inhalation toxicity study on rats, exposure to 1-chloropropane at varying concentrations (310, 1250, and 5000 ppm) for 13 weeks led to a dose-dependent decrease in glucose levels in male rats. Histopathological examination also revealed vacuolation of acinar cells in the pancreas of both male and female rats exposed to the compound. []
Q9: How are residual amounts of vinyl chloride and vinylidene chloride in food packaging materials determined?
A10: A headspace-gas chromatograph coupled with a mass spectrometer (HS-GC/MS) and a PLOT Q column is used to quantify these compounds. 1-Chloropropane serves as an internal standard in this method. The technique focuses on specific ions for each compound (m/z=61, 62, 64 for vinyl chloride and m/z=61, 96, 98 for vinylidene chloride) to ensure accurate detection and quantification. []
Q10: Can electrochemical methods be used to detect organohalides like 1-chloropropane at trace levels?
A11: Yes, a voltammetric sensor utilizing a collector-generator method has demonstrated high sensitivity for organohalide detection, including 1-chloropropane. This method involves the electrochemical reduction of the organohalide at a zinc/PTFE electrode, followed by the detection of liberated halide ions at a silver electrode using cathodic stripping voltammetry. This approach can detect 1-chloropropane at picogram-per-liter concentrations, meeting regulatory requirements for environmental monitoring. []
Q11: How is 1-chloropropane used in the preparation of melitracen?
A12: 1-chloropropane is a key reactant in the synthesis of melitracen, a tetracyclic antidepressant. It reacts with 10,10-dimethyl anthracene-9-ketone through a Grignard reaction, initiated by a mixture of iodine and 1,2-dibromoethane, to yield a melitracen intermediate. This intermediate undergoes dehydration and salt formation under acidic conditions to produce crude melitracen. Subsequent purification steps yield high-purity melitracen. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






